(3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Description
(3R,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring orthogonal protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the C4 amino group.
- Boc (tert-butoxycarbonyl) at the N1 position.
Its stereochemistry (3R,4R) is critical for applications in peptide synthesis and medicinal chemistry, where spatial arrangement influences binding affinity and synthetic utility. The compound’s molecular formula is C27H30N2O6, with a molecular weight of 478.54 g/mol .
Properties
IUPAC Name |
(3R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-22(20(14-28)23(29)30)27-24(31)33-15-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,20-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t20-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHEQBIDTWLHP-IFMALSPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 510.59 g/mol. The structure includes a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the fluorenylmethoxycarbonyl group suggests potential interactions with proteases and other enzymes, which may inhibit their activity and alter metabolic pathways.
- Receptor Modulation : The structural features may allow for binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could contribute to cellular protection against oxidative stress.
Biological Activity Overview
The following table summarizes key biological activities reported for (3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, (3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays showed that it reduced reactive oxygen species (ROS) levels significantly compared to control groups. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting specific biological pathways. Its piperidine core is a common motif in many biologically active compounds.
1.1. Drug Design
- Targeting Enzymes : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural analogs have been studied for their ability to inhibit arginase, an enzyme implicated in the urea cycle and various pathological conditions such as cancer and inflammation .
- Synthesis of Bioactive Molecules : The versatility of the piperidine ring allows for modifications that can yield a variety of bioactive molecules. Researchers have utilized similar compounds to synthesize inhibitors of protein-protein interactions, which are crucial in many diseases including cancer .
Biochemical Applications
The compound's unique functional groups make it suitable for biochemical studies, particularly in understanding protein interactions and cellular processes.
2.1. Peptide Synthesis
- Building Blocks for Peptides : The presence of carboxylic acid functionalities allows this compound to be used as a building block in peptide synthesis. Its incorporation into peptide sequences can enhance stability and bioavailability .
2.2. Molecular Probes
- Fluorescent Probes : The fluorenylmethoxycarbonyl (Fmoc) group can be utilized to develop fluorescent probes for tracking biological processes within cells. This application is particularly useful in live-cell imaging studies where real-time observation of cellular dynamics is required .
Case Studies and Research Findings
Several studies have highlighted the utility of (3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in various research contexts.
3.1. Synthesis and Characterization
Research has demonstrated efficient synthetic routes leading to this compound with high yields, emphasizing its accessibility for further research applications . The optimization of synthesis methods has been a focal point, showcasing the compound's potential as a versatile intermediate in organic synthesis.
In vitro studies have been conducted to evaluate the biological activity of derivatives of this compound against various cell lines. These studies often focus on the compound's ability to modulate specific signaling pathways or inhibit target proteins relevant to disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs based on ring type , protecting groups , stereochemistry , and substituent positions .
Table 1: Structural Comparison of Piperidine and Pyrrolidine Derivatives
Functional Implications
Ring Size and Flexibility :
- Piperidine (6-membered ring) : Offers greater conformational flexibility compared to pyrrolidine (5-membered ring) , which is more rigid . This impacts binding in drug design and synthesis efficiency.
- Example : The target compound’s piperidine ring allows for better spatial accommodation in peptide backbone modifications than pyrrolidine analogs .
Protecting Group Strategy :
- Fmoc/Boc Orthogonality : The dual protection in the target compound enables sequential deprotection (Boc: acid-sensitive; Fmoc: base-sensitive), critical for solid-phase peptide synthesis .
- Comparison : Compounds with single Fmoc protection (e.g., 1-Fmoc-6-methylpiperidine-3-carboxylic acid) lack this versatility, limiting their use in multi-step syntheses .
Stereochemical Influence :
- The (3R,4R) configuration of the target compound contrasts with (3S,4R) () and (4R) () analogs. Such differences can alter enzymatic recognition and crystallization behavior .
Substituent Effects :
- Hydrophobic groups (e.g., methyl in ) enhance lipid solubility but may reduce aqueous compatibility. The Boc group in the target compound balances hydrophobicity while maintaining reactivity .
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced at the piperidine nitrogen (N-1) using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., aqueous sodium hydroxide or triethylamine). The reaction typically proceeds at 0–25°C in tetrahydrofuran (THF) or dichloromethane (DCM), achieving near-quantitative yields.
Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is installed at the N-4 position via reaction with Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The Boc group remains stable under these conditions due to its resistance to basic environments.
Protection Sequence Considerations
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Boc protection is performed first to avoid premature Fmoc deprotection during basic steps.
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Fmoc introduction requires anhydrous conditions to prevent hydrolysis of the active ester.
Stereochemical Control and Functionalization
Carboxylic Acid Formation
The C-3 carboxylic acid is introduced through hydrolysis of a pre-existing ester group. For example, a methyl ester intermediate is treated with lithium hydroxide in a THF/water mixture at 0–25°C. Alternative methods include oxidation of a hydroxymethyl group using Jones reagent or potassium permanganate.
Methylation of the N-3 Amino Group
Reductive amination with formaldehyde or paraformaldehyde in the presence of sodium cyanoborohydride or hydrogen/palladium selectively methylates the N-3 amine without affecting the Boc or Fmoc groups. This step is conducted in methanol or ethanol at pH 4–6 (adjusted with acetic acid).
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Reductive Amination : Ethanol/water mixtures enhance solubility of the enamine intermediate, reducing reaction time.
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Hydrogenation : Methanol with 5% Pd/C at 50°C and 3 atm H₂ achieves complete conversion in 12 hours.
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Deprotection : Piperidine (20% in DMF) removes Fmoc groups efficiently within 10 minutes under microwave assistance.
Byproduct Mitigation
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Epimerization : Conducting methylation at pH <6 and temperatures <30°C minimizes racemization.
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Resin Compatibility : For SPPS applications, Rink amide resin is preferred due to its stability under Fmoc deprotection conditions.
Industrial Production Considerations
Scalable synthesis employs continuous flow microreactors to enhance mixing and heat transfer, particularly during exothermic steps like Boc protection. A representative protocol involves:
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Flow Hydrogenation : Using a packed-bed reactor with Pd/C catalyst for reductive amination.
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In-Line Monitoring : UV-vis spectroscopy tracks Fmoc introduction and deprotection.
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Crystallization-Driven Purification : The final compound is isolated via anti-solvent addition (e.g., water to THF) with >98% purity.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for optimizing the yield of (3R,4R)-4-((Fmoc)amino)-1-(Boc)piperidine-3-carboxylic acid?
- Methodological Answer : Use a two-step approach: (1) Amide coupling under standard Fmoc-protection conditions (e.g., HATU/DIPEA in DMF) to introduce the Fmoc group, followed by (2) Boc protection of the piperidine nitrogen using Boc anhydride in a basic solvent like THF. Evidence from analogous compounds shows yields improve with microwave-assisted synthesis (reducing reaction times from 24h to 2h) and precise stoichiometric control (e.g., 1.0 eq of Fmoc-amino benzoic acid and coupling partners) .
Q. How can researchers ensure the stability of the Boc and Fmoc groups during synthesis?
- Methodological Answer : The Boc group is stable under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF), enabling orthogonal protection. Monitor stability via LC-MS: Boc decomposition (observed as +56 Da loss) is minimized by avoiding prolonged exposure to acids. Store intermediates at -20°C in anhydrous DMSO or THF to prevent hydrolysis .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Crude products often require flash chromatography (silica gel, gradient elution with 10–50% EtOAc/hexane). For higher purity (>95%), use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). MS and H-NMR verify retention of stereochemistry (e.g., coupling constants for piperidine protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for intermediates?
- Methodological Answer : Discrepancies may arise from rotamers (e.g., Boc group rotation) or residual solvents. For NMR: Use -DEPT to confirm quaternary carbons and 2D-COSY to assign stereochemistry. For MS: High-resolution ESI-MS (HRMS) distinguishes isotopic patterns (e.g., 572.22 [M+Na] calc. vs. 572.20 observed) .
Q. What strategies mitigate side reactions during peptide coupling involving this compound?
- Methodological Answer : Epimerization at the piperidine C3/C4 centers is minimized by using low-temperature (0–4°C) coupling with HOBt/DIC. Monitor via chiral HPLC (Chiralpak IA column, hexane/IPA). For large-scale reactions, employ BOP-Cl or PyBOP to suppress racemization .
Q. How can the compound’s interactions with biological targets (e.g., enzymes) be systematically evaluated?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For functional assays, test antagonist activity via GTPγS binding (e.g., IC against opioid receptors) at 10 µM, with Ke values calculated using agonist EC shifts .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4 PBS buffer, 37°C) and monitor degradation via LC-MS over 72h. Boc deprotection under acidic conditions (e.g., gastric fluid) is quantified by tracking 244.12 [Boc fragment]. Stability in plasma is assessed using protein precipitation followed by UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
